molecular formula C12H15N3O3 B2525618 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)furan-2-carboxamide CAS No. 2034567-06-9

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)furan-2-carboxamide

Cat. No. B2525618
CAS RN: 2034567-06-9
M. Wt: 249.27
InChI Key: DAUIPCRDGNZNAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives exhibit significant antimicrobial potential. Researchers have synthesized various imidazole-containing compounds and evaluated their antibacterial and antifungal activities. For instance, compounds 1a and 1b demonstrated good antimicrobial properties . These findings suggest that N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)furan-2-carboxamide could be explored for its antimicrobial effects.

Antioxidant Properties

Imidazole-based compounds have been investigated for their antioxidant potential. Researchers synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and found that they exhibited good scavenging activity, comparable to ascorbic acid (a positive control) . This suggests that our compound may possess antioxidant properties.

Proton Conductive Materials

Imidazole-containing metal-organic frameworks (MOFs) have been studied for their proton conduction properties. The adsorbed water molecules and carboxylate groups in these MOFs play a crucial role in the proton conduction process . While our compound is not directly mentioned in this context, its imidazole moiety could inspire the design of novel proton conductive materials.

Drug Development

Imidazole serves as a core structure in various natural products, including histidine, purine, histamine, and DNA-based structures. Commercially available drugs containing a 1,3-diazole ring (such as clemizole, etonitazene, and omeprazole) highlight the importance of imidazole derivatives in drug development . Our compound’s imidazole component could be explored further for potential therapeutic applications.

Heterocyclic Chemistry

Imidazole-containing moieties occupy a unique position in heterocyclic chemistry. Their diverse range of chemical and biological properties makes them valuable for medicinal chemistry and drug discovery . Researchers continue to explore novel synthetic routes for imidazoles, emphasizing their strategic importance .

Other Applications

While not directly documented, it’s worth considering other potential applications, such as enzyme inhibition, coordination chemistry, and ligand design. Imidazole-based compounds have been investigated in these areas, and our compound’s structure may offer similar opportunities.

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .

properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c16-12(11-2-1-7-18-11)14-4-8-17-9-6-15-5-3-13-10-15/h1-3,5,7,10H,4,6,8-9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUIPCRDGNZNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCOCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)furan-2-carboxamide

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